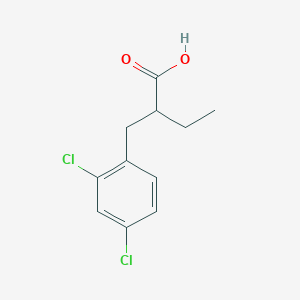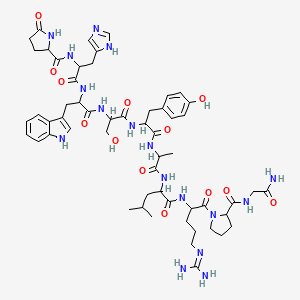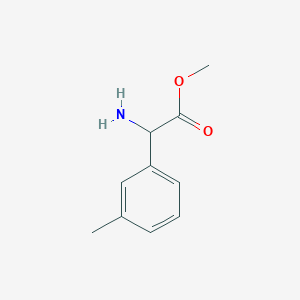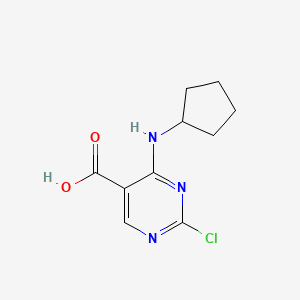
2-Naphthalenol, 1-(1H-benzimidazol-2-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- is a heterocyclic aromatic compound that combines the structural features of naphthalenol and benzimidazole
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- typically involves the condensation of o-phenylenediamine with naphthalenol derivatives. One common method is the reaction of o-phenylenediamine with 2-naphthol in the presence of a suitable catalyst under reflux conditions. The reaction is usually carried out in an acidic medium, such as hydrochloric acid, to facilitate the formation of the benzimidazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the industrial process more sustainable .
Análisis De Reacciones Químicas
Types of Reactions
2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced benzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophilic reagents like halogens or nitro groups in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Reduced benzimidazole derivatives.
Substitution: Halogenated or nitro-substituted derivatives.
Aplicaciones Científicas De Investigación
2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Employed in the study of enzyme inhibition and as a fluorescent probe for detecting specific biomolecules.
Medicine: Investigated for its potential as an anticancer, antimicrobial, and antiviral agent.
Industry: Utilized in the development of new materials with unique optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. Additionally, its fluorescent properties allow it to act as a probe for detecting thiophenols in bioimaging applications .
Comparación Con Compuestos Similares
Similar Compounds
- 2-(1H-Benzimidazol-2-yl)benzenethiol
- 2-(1-Methyl-1H-benzimidazol-2-yl)ethanamine dihydrochloride
- 6-(1H-Benzimidazole)-2-naphthalenol
Uniqueness
2-Naphthalenol, 1-(1H-benzimidazol-2-yl)- stands out due to its unique combination of naphthalenol and benzimidazole structures, which confer distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a versatile and valuable compound .
Propiedades
Número CAS |
402929-36-6 |
|---|---|
Fórmula molecular |
C17H12N2O |
Peso molecular |
260.29 g/mol |
Nombre IUPAC |
1-(1H-benzimidazol-2-yl)naphthalen-2-ol |
InChI |
InChI=1S/C17H12N2O/c20-15-10-9-11-5-1-2-6-12(11)16(15)17-18-13-7-3-4-8-14(13)19-17/h1-10,20H,(H,18,19) |
Clave InChI |
KHBKKJOTFZKPLZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC(=C2C3=NC4=CC=CC=C4N3)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-bromo-2-(prop-2-yn-1-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B12116863.png)



![(2E)-2-[(3,4-dichlorophenyl)methylidene]-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12116878.png)
![3-Isoxazolidinone, 2-[(2-chlorophenyl)methyl]-5-hydroxy-4,4-dimethyl-](/img/structure/B12116879.png)







